molecular formula C10H10N6O4 B15284721 4-amino-N'-({3-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-({3-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B15284721
M. Wt: 278.22 g/mol
InChI Key: TVOGAWOCEBSXMF-UHFFFAOYSA-N
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Description

4-amino-N’-({3-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxadiazole ring, an amino group, and a nitrobenzyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-({3-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrobenzyl alcohol with oxadiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-({3-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

4-amino-N’-({3-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N’-({3-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N’-({3-nitrophenyl}oxy)-1,2,5-oxadiazole-3-carboximidamide
  • 4-amino-N’-({4-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide

Uniqueness

4-amino-N’-({3-nitrobenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxadiazole ring, nitrobenzyl group, and amino group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H10N6O4

Molecular Weight

278.22 g/mol

IUPAC Name

4-amino-N'-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C10H10N6O4/c11-9(8-10(12)15-20-13-8)14-19-5-6-2-1-3-7(4-6)16(17)18/h1-4H,5H2,(H2,11,14)(H2,12,15)

InChI Key

TVOGAWOCEBSXMF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C(/C2=NON=C2N)\N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON=C(C2=NON=C2N)N

Origin of Product

United States

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